molecular formula C9H16O9 B597452 (2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid CAS No. 164324-35-0

(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid

Cat. No. B597452
M. Wt: 268.218
InChI Key: DDXCFDOPXBPUJC-MTXRGOKVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid” were not found in the search results, a related compound, D-Mannose, has been studied extensively. D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria .


Molecular Structure Analysis

The molecular structure of “(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid” consists of nine carbon atoms, sixteen hydrogen atoms, and nine oxygen atoms . The ChemSpider ID for this compound is 26330823 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid” include a molecular weight of 268.218 and a molecular formula of C9H16O9. More detailed properties were not found in the search results.

Scientific Research Applications

  • G-Protein-Coupled Receptors (GPCRs) and Metabolic Sensing :

    • (Ahmed, Tunaru, & Offermanns, 2009) discuss GPCRs, specifically GPR109A, GPR109B, and GPR81, which are activated by hydroxy-carboxylic acids and function as metabolic sensors. This study highlights the importance of these receptors in adipocytes and their role in mediating antilipolytic effects.
  • Chemical Synthesis and Optical Resolution :

    • Research by (Helm et al., 1997) involves the synthesis of lignin model glycosides, which are derivatives of similar hydroxy-carboxylic acids. The study focuses on the preparation and stereochemical characterization of these compounds.
  • Synthesis of β-Hydroxy-α-Amino Acid :

    • (Goldberg et al., 2015) discuss the synthesis of a chiral β-hydroxy-α-amino acid, which is a key intermediate in drug development. This showcases the compound's significance in pharmaceutical synthesis.
  • Anti-Inflammatory Activity :

    • The study by (Savić et al., 2011) investigates the anti-inflammatory properties of β-hydroxy-β-aryl propanoic acids, highlighting their potential therapeutic applications.
  • Microbiological Degradation and Metabolic Pathways :

    • (Hashimoto & Hayakawa, 1977) explore the microbiological degradation of similar hydroxy-propanoic acids, offering insights into metabolic pathways and potential biotechnological applications.
  • Nomenclature and Classification of Receptors :

    • (Offermanns et al., 2011) provide a comprehensive overview of hydroxy-carboxylic acid receptors, including their nomenclature and classification, which is crucial for understanding their biological significance.
  • Synthesis and Estimation in Biochemistry :

    • (Charon et al., 1969) focus on the chemical synthesis and quantitative estimation of compounds related to 3-deoxy D-manno-octulosonic acid, emphasizing the role of these compounds in biochemical research.
  • Biotechnological Production of Carboxylic Acids :

    • (Aurich et al., 2012) discuss the biotechnological preparation of oxo- and hydroxycarboxylic acids, including their use as building blocks in organic synthesis.

Future Directions

While specific future directions for “(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid” were not found in the search results, the field of green multicomponent synthesis of related pyrano[2,3-c]pyrazole derivatives is an area of active research .

properties

IUPAC Name

(2R)-3-hydroxy-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O9/c10-1-3-5(12)6(13)7(14)9(17-3)18-4(2-11)8(15)16/h3-7,9-14H,1-2H2,(H,15,16)/t3-,4-,5-,6+,7+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXCFDOPXBPUJC-MTXRGOKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H](CO)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746750
Record name (2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid

CAS RN

164324-35-0
Record name (2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid
Reactant of Route 2
(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid
Reactant of Route 4
(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid
Reactant of Route 5
(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid
Reactant of Route 6
(2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.